(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17289230
InChI: InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
SMILES:
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one

CAS No.:

Cat. No.: VC17289230

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one -

Specification

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name (4Z)-4-(tert-butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one
Standard InChI InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Standard InChI Key GMXSJDPWCKRELF-LUAWRHEFSA-N
Isomeric SMILES CC(C)(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Architecture

The compound belongs to the isoxazol-5(4H)-one family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Key structural features include:

  • Isoxazole Core: The 1,2-oxazol-5-one ring system provides a rigid planar structure with delocalized π-electrons, influencing both chemical reactivity and intermolecular interactions .

  • Substituents:

    • A tert-butylthio group at the 4-position, introducing steric bulk and lipophilicity.

    • A phenyl group at the 3-position, contributing aromatic π-stacking potential.

    • A (Z)-configured exocyclic double bond at the 4-methylene position, which affects conformational stability.

Table 1: Key Structural and Molecular Data

PropertyValue/Description
IUPAC Name(4Z)-4-(tert-Butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
InChI KeyGMXSJDPWCKRELF-LUAWRHEFSA-N
SMILES NotationCC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2
PubChem CID91982694

The Z configuration is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.

PropertyValue (Predicted/Experimental)Source
Melting Point180–200°C (estimated)
SolubilityLow in water; soluble in DMSO, acetone
LogP (Partition Coeff)~3.2 (indicative of moderate lipophilicity)Calculated
StabilityStable under inert atmosphere; sensitive to prolonged light exposure

The tert-butylthio group enhances lipid solubility, potentially improving cell membrane permeability in biological systems .

Chemical Reactivity

Key Reaction Pathways

  • Cycloadditions: The exocyclic double bond may participate in Diels-Alder reactions, forming six-membered heterocycles .

  • Nucleophilic Attacks:

    • The carbonyl group at C5 is susceptible to nucleophilic additions (e.g., Grignard reagents).

    • The thioether sulfur could undergo oxidation to sulfoxide or sulfone derivatives .

  • Aromatic Substitution: Electrophilic substitution on the phenyl ring (e.g., nitration, halogenation) is feasible under directed conditions .

Table 2: Comparative Reactivity of Isoxazolone Derivatives

CompoundReactivity ProfileReference
(Z)-4-((tert-Butylthio)methylene)...High thiophilicity; Z-configuration limits steric access
4-Benzyl-3-phenylisoxazol-5(4H)-oneEnhanced aromatic interactions; no sulfur
(E)-4-Benzylidene-3-methylisoxazol..E-configuration allows broader dienophile engagement
ActivityMechanism HypothesisConfidence Level
AntimicrobialDisruption of bacterial cell wall synthesisModerate
AnticancerTopoisomerase II inhibitionLow
Anti-inflammatoryCOX-2 downregulationModerate

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with improved stereocontrol.

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

  • Comparative Bioassays: Evaluate efficacy against analogs like 4-benzyl-3-phenylisoxazol-5(4H)-one and (E)-4-benzylidene derivatives .

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